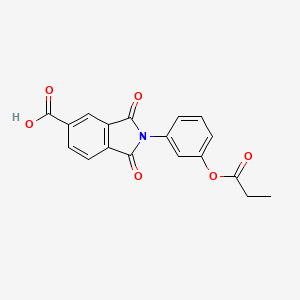
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide
Overview
Description
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide is a chemical compound that features an indole ring substituted with a 2-imidazolin-2-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide typically involves the reaction of an indole derivative with a 2-imidazolin-2-ylthio precursor. One common method involves the use of aldehydes and ethylenediamine in the presence of tert-butyl hypochlorite to form the imidazoline ring . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the sulfur-containing group.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions include imidazole derivatives, reduced sulfur compounds, and substituted indole derivatives.
Scientific Research Applications
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide involves its interaction with specific molecular targets. The imidazoline ring can interact with enzymes and receptors, modulating their activity. The sulfur group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-2-imidazoline hydriodide: Similar in structure but with a methyl group instead of an indole ring.
2-Phenyl-2-imidazoline: Features a phenyl group instead of an indole ring.
Tetrahydrozoline hydrochloride: Contains a similar imidazoline ring but with different substituents.
Uniqueness
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide is unique due to the presence of both an indole ring and an imidazoline ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCYCZDBGJIBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SC2=CNC3=CC=CC=C32.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-59-0 | |
| Record name | 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
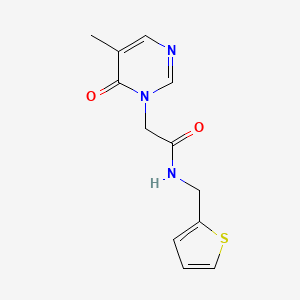
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)

![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)
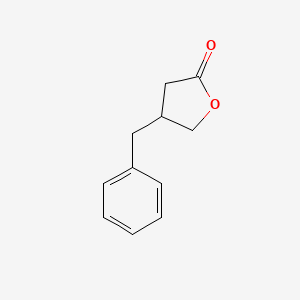
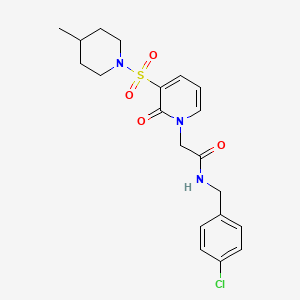
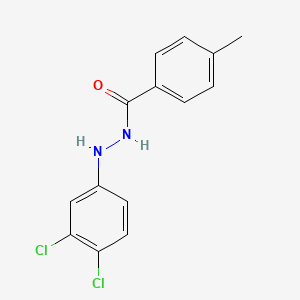

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
